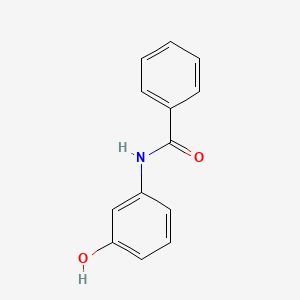

N-(3-Hydroxyphenyl)benzamide

Description

Contextualizing N-(3-Hydroxyphenyl)benzamide within Benzamide (B126) Chemistry Research

Benzamides represent a crucial class of organic compounds derived from benzoic acid and find extensive application in industrial and pharmaceutical chemistry. nih.gov The amide bond is a fundamental functional group prevalent in numerous natural products and synthetic molecules, underscoring its importance. nih.gov Benzamide derivatives are known to exhibit a wide array of biological activities, including acting as enzyme inhibitors, anti-inflammatory agents, and having applications in the central nervous system. nih.gov

This compound serves as a key intermediate and structural motif in the synthesis of more complex molecules. Its synthesis is straightforward, commonly achieved through the condensation of 3-aminophenol (B1664112) with benzoyl chloride in an aqueous medium. researchgate.net This accessibility allows researchers to readily generate a parent molecule from which a diverse library of derivatives can be prepared, primarily through modification of the hydroxyl group. researchgate.net The presence of both a hydroxyl group and an amide linkage provides two key sites for chemical derivatization, enabling the exploration of structure-activity relationships.

Significance of this compound in Contemporary Medicinal Chemistry and Drug Discovery Research

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a compound of interest in drug discovery programs.

One notable area of research involves its use in the development of enzyme inhibitors. For instance, this compound and its O-alkylated derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). researchgate.net Some of these derivatives have shown promising inhibitory potential against cholinesterases, enzymes implicated in the progression of Alzheimer's disease. researchgate.net

Furthermore, the this compound core has been incorporated into more complex molecules targeting other diseases. For example, it has been used as a building block in the synthesis of selective kappa opioid receptor antagonists, which are being investigated for the treatment of depression, anxiety, and substance abuse disorders. acs.org In the field of oncology, derivatives of this compound have been explored as inhibitors of Wip1 phosphatase, a potential target in cancer therapy. nih.gov The core structure is also being investigated in the development of new antitubercular agents. jst.go.jp

The ability to systematically modify the this compound structure and observe the corresponding changes in biological activity makes it a powerful tool for medicinal chemists in the rational design of new and effective drugs.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | molport.com |

| Molecular Weight | 213.23 g/mol | molport.com |

| Melting Point | 152-154 °C | researchgate.net |

| Appearance | White solid | jst.go.jp |

| CAS Number | 3743-28-0 | molport.com |

Spectroscopic Data of this compound

| Technique | Data | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.89 (dd, J = 1.5, 7.0 Hz, 2H), 7.56 (br t, J = 7.5 Hz, 1H), 7.49 (br t, J = 7.0 Hz, 2H), 7.29 (t, J = 2.0 Hz, 1H), 7.145 (t, J = 8.0 Hz, 1H), 7.08 (m, 1H), 6.58 (ddd, J = 1.0, 2.5, 8.0 Hz, 1H) | researchgate.net |

| IR (KBr, cm⁻¹) | 3420 (O-H), 3230 (N-H), 1620 (C=O), 1600-1517 (C=C, aromatic) | researchgate.net |

| EIMS (m/z) | 213 [M]⁺, 105 [C₆H₅CO]⁺ | researchgate.net |

Enzyme Inhibition Data for this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| N-(3-ethoxyphenyl)benzamide | Butyrylcholinesterase (BChE) | 22.24 ± 0.53 | researchgate.net |

| N-(3-propoxyphenyl)benzamide | Butyrylcholinesterase (BChE) | 19.55 ± 0.95 | researchgate.net |

| N-(3-butoxyphenyl)benzamide | Butyrylcholinesterase (BChE) | 13.66 ± 0.31 | researchgate.net |

| 4-amino-3-(cyclohexylmethyl)-N-(3-hydroxyphenyl)benzamide phosphate (B84403) derivative (22g) | Wip1 Phosphatase | 28.1 ± 0.98 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOBHNBCHZOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190876 | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3743-28-0 | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Hydroxyphenyl Benzamide

Established Synthetic Routes for N-(3-Hydroxyphenyl)benzamide

The synthesis of the core structure of this compound is primarily achieved through condensation reactions, with various methods available to optimize yield and purity.

Condensation Reactions with 3-Hydroxyaniline and Benzoyl Chloride

The most direct and widely cited method for synthesizing this compound is the condensation reaction between 3-hydroxyaniline (3-aminophenol) and benzoyl chloride. Current time information in Bangalore, IN.researchgate.net This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous medium where a base is used to neutralize the hydrochloric acid byproduct. testbook.combyjus.com The use of a biphasic system, consisting of water and an organic solvent like dichloromethane, is common. testbook.com The base, such as sodium hydroxide (B78521) or triethylamine, facilitates the reaction by neutralizing the generated HCl, thus preventing the protonation of the amine reactant. testbook.combyjus.com

The general reaction is as follows:

3-Hydroxyaniline + Benzoyl Chloride → this compound + HCl

This method is valued for its straightforward procedure, yielding the solid product which can be purified through filtration and washing. Current time information in Bangalore, IN.asianpubs.org

Alternative Synthetic Approaches and Yield Optimization

While the Schotten-Baumann reaction is common, alternative methods exist that can offer advantages in terms of yield and substrate scope. One such approach involves the use of peptide coupling agents. smolecule.comevitachem.com In this method, 3-hydroxyaniline is coupled with benzoic acid (instead of benzoyl chloride) using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base such as triethylamine. smolecule.com

Strategies for yield optimization often focus on reaction conditions. For instance, in coupling reactions, using anhydrous solvents like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen) can minimize side reactions like hydrolysis. Maintaining low temperatures (0–5 °C) during the initial mixing of reagents can control exothermic reactions and prevent the formation of byproducts. For industrial-scale synthesis, continuous flow reactors are being explored to improve efficiency and yield. smolecule.com The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) to ensure completion before workup and purification.

O-Alkylation Strategies for this compound Derivatives

The phenolic hydroxyl group on the this compound scaffold is a prime site for derivatization, particularly through O-alkylation, which introduces an ether linkage.

Synthesis of Novel O-Substituted Benzamide (B126) Analogues

A primary strategy for creating derivatives is the O-alkylation of the parent this compound. Current time information in Bangalore, IN.researchgate.net This is typically achieved by reacting the parent molecule with various alkyl halides. Current time information in Bangalore, IN.google.com.na The reaction is conducted in the presence of a base, such as sodium ethoxide in ethanol (B145695) or sodium hydride in DMF, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Current time information in Bangalore, IN.researchgate.net This ion then attacks the alkyl halide in a nucleophilic substitution reaction.

The general scheme for this derivatization is:

This compound + Alkyl Halide (R-X) --(Base)--> N-(3-Alkoxyphenyl)benzamide

This method has been successfully used to prepare a series of O-substituted analogues, including methoxy (B1213986), ethoxy, and propoxy derivatives, by refluxing the reactants for a set period, often around two hours. Current time information in Bangalore, IN.

Impact of Alkyl Halides on Derivatization Efficiency

The efficiency of the O-alkylation reaction, measured by the chemical yield, is influenced by the nature of the alkyl halide used. Research has demonstrated the synthesis of various derivatives with differing yields based on the alkyl halide. For instance, the reaction of this compound with different alkyl halides has produced a range of O-alkylated products with yields often exceeding 70%.

Below is a table summarizing the yields obtained from the O-alkylation with various alkyl halides under specific reaction conditions.

| Alkyl Halide | Resulting Derivative | Yield (%) |

| Methyl Iodide | N-(3-Methoxyphenyl)benzamide | 70.42 Current time information in Bangalore, IN. |

| Ethyl Bromide | N-(3-Ethoxyphenyl)benzamide | 78.76 Current time information in Bangalore, IN. |

| n-Propyl Bromide | N-(3-Propoxyphenyl)benzamide | 81.58 Current time information in Bangalore, IN. |

| Isopropyl Chloride | N-[3-(Propan-2-yloxy)phenyl]benzamide | 73.6 Current time information in Bangalore, IN. |

| n-Butyl Bromide | N-(3-Butoxyphenyl)benzamide | 74.6 Current time information in Bangalore, IN. |

| Table 1: Yields of O-Alkylated this compound Derivatives. Current time information in Bangalore, IN. |

The data suggests that primary alkyl halides like n-propyl bromide can provide higher yields compared to some secondary (isopropyl chloride) or other primary halides under these specific conditions. Factors such as steric hindrance of the alkyl halide and the reactivity of the halide (iodide vs. bromide vs. chloride) can play a role in the reaction's efficiency. sit.edu.cn

Structural Modifications and Scaffold Diversity in this compound Research

Beyond O-alkylation, researchers have explored numerous other structural modifications to the this compound scaffold to create a diverse library of compounds. These modifications can occur on either the hydroxyphenyl ring or the benzoyl moiety. rsc.org

One area of modification involves introducing different substituents onto the phenyl rings. For example, derivatives have been synthesized with additional groups such as bromo or acetyl substituents on the hydroxyphenyl ring. vulcanchem.com Another approach involves altering the benzoyl portion of the molecule entirely. For instance, instead of benzoyl chloride, substituted benzoyl chlorides can be used in the initial condensation step to introduce groups onto the second aromatic ring. researchgate.net

Furthermore, more complex heterocyclic structures can be incorporated. Research has shown the synthesis of derivatives where a tetrazole ring is attached to the benzoyl part of the molecule, creating N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. smolecule.com Similarly, benzothiazole (B30560) moieties have been fused to the core structure, leading to complex molecules like N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide. vulcanchem.com These extensive modifications highlight the versatility of the this compound scaffold in generating chemical diversity. rsc.org

Incorporation of Aromatic Amide-Substituted Benzimidazole-Derived Chalcones

The synthesis of benzimidazole-derived chalcones incorporating an aromatic amide moiety represents a significant area of chemical exploration. One synthetic approach involves the initial acetylation of 2-methyl benzimidazole (B57391), followed by a Claisen-Schmidt condensation with various aromatic aldehydes in an alkaline medium to form the chalcone (B49325) core. derpharmachemica.com These chalcones can then be further modified. For instance, treatment with hydrogen peroxide in glacial acetic acid can yield an oxirane derivative. derpharmachemica.com Subsequent reaction of this epoxide with different substituted amines leads to the formation of novel amino alcohol derivatives. derpharmachemica.com

Another strategy involves the cyclization of benzimidazolyl chalcones with reagents like hydrazine (B178648) hydrate (B1144303) to produce pyrazole-substituted benzimidazoles. derpharmachemica.com These synthetic routes allow for the creation of a library of complex molecules where the this compound scaffold can be conceptually integrated, offering a pathway to novel compounds with potential biological activities. The combination of the benzimidazole nucleus, known for its presence in Vitamin B12 and various bioactive compounds, with the chalcone framework results in hybrid molecules with diverse pharmacological potential. derpharmachemica.com

Synthesis of N-(4-Hydroxy-N-(3-hydroxyphenyl)benzamide) and Related Polyhydroxyamides

The synthesis of polyhydroxyamides, including N-(4-hydroxy-N-(3-hydroxyphenyl)benzamide), can be achieved through a direct amide coupling reaction. This typically involves the condensation of an aminophenol with a hydroxybenzoic acid. tandfonline.com A common method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. The reaction is generally carried out by refluxing the reactants in a solvent such as acetone (B3395972) under a nitrogen atmosphere. tandfonline.com Following the reaction, the solvent is evaporated, and the resulting solid is purified by dissolving it in an organic solvent like ethyl acetate (B1210297) and washing with aqueous acid and base solutions to remove unreacted starting materials and byproducts. tandfonline.com This straightforward approach allows for the formation of benzamides with multiple hydroxyl groups, which can influence the molecule's solubility and potential for hydrogen bonding.

Benzamide Analogs with Modified Phenyl Rings (e.g., Fluorinated, Chlorinated, Brominated, Nitrated)

The phenyl rings of this compound can be readily modified with various substituents, such as halogens and nitro groups, to generate a wide range of analogs.

Fluorinated Analogs: Fluorinated benzamides are of significant interest in medicinal chemistry. The synthesis of these compounds can be achieved through standard amidation procedures. For example, fluorinated benzoyl chlorides can be reacted with the appropriate aminophenol to yield the desired N-(hydroxyphenyl)benzamide derivative. nih.gov The introduction of fluorine can alter the electronic properties and metabolic stability of the molecule. capes.gov.brnih.gov

Chlorinated Analogs: Chlorinated derivatives can be synthesized by reacting a chloro-substituted benzoyl chloride with an aminophenol. For instance, 2-chloro-N-(3-hydroxyphenyl)benzamide can be prepared by the condensation of 2-chlorobenzoyl chloride with 3-aminophenol (B1664112) in the presence of a base. Similarly, analogs with chlorine on the hydroxyphenyl ring can be prepared from the corresponding chlorinated aminophenol. jst.go.jp

Brominated Analogs: Brominated analogs have been synthesized through various routes. One method involves the bromination of a precursor like 3-hydroxybenzaldehyde, which can then be converted to the corresponding amine and subsequently acylated with benzoyl chloride. scielo.org.mx Alternatively, direct bromination of a pre-formed benzamide is possible. For example, N-(4-Bromo-3-hydroxyphenyl)benzamide has been synthesized from 4-bromo-3-hydroxybenzoic acid and aniline (B41778). jst.go.jp

Nitrated Analogs: The synthesis of nitrated benzamides, such as N-(3-hydroxyphenyl)-4-nitro-benzamide, involves the reaction of a nitro-substituted benzoyl chloride with 3-aminophenol. epa.gov The nitro group is a strong electron-withdrawing group that can significantly influence the chemical reactivity and biological activity of the parent molecule.

Table 1: Synthesis of Halogenated and Nitrated this compound Analogs

| Derivative Type | Synthetic Precursors | Key Reaction |

|---|---|---|

| Fluorinated | Fluorinated benzoyl chloride, Aminophenol | Amidation |

| Chlorinated | 2-Chlorobenzoyl chloride, 3-Aminophenol | Amidation |

| Brominated | 4-Bromo-3-hydroxybenzoic acid, Aniline | Amidation |

| Nitrated | 4-Nitrobenzoyl chloride, 3-Aminophenol | Amidation |

Integration of Nitrogen-Containing Heterocyclic Systems

The this compound scaffold has been integrated with various nitrogen-containing heterocyclic systems to create novel molecular architectures. These modifications often aim to explore new chemical space and identify compounds with specific biological targets.

Tetrazole Derivatives: N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a notable example where a tetrazole ring is incorporated. smolecule.com The synthesis of such compounds typically involves the coupling of a tetrazole-substituted benzoic acid with 3-aminophenol. The tetrazole ring is a bioisostere of a carboxylic acid and can influence the acidity and binding properties of the molecule. smolecule.com

Pyridyl Analogs: The synthesis of N-(3-hydroxy-2-pyridyl)benzamides involves the reaction of 2-amino-3-pyridinol with various carboxylic acid chlorides. tandfonline.comtandfonline.com This is typically carried out in a biphasic system of diethyl ether and water with a weak base like sodium bicarbonate. tandfonline.com The carboxylic acid chlorides are often prepared in situ by reacting the corresponding carboxylic acid with thionyl chloride. tandfonline.com

Piperazine (B1678402) Derivatives: Complex structures incorporating a piperazine linker have also been developed. For example, N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been synthesized. acs.orgnih.gov The synthesis of these compounds often involves multi-step sequences, including peptide coupling reactions using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Development of Benzamide-Thiourea Derivatives

The derivatization of this compound to include a thiourea (B124793) moiety has led to the development of a class of compounds with interesting chemical properties. The general synthesis of these derivatives involves the reaction of a benzoyl isothiocyanate with an appropriate amine. nih.govsemanticscholar.org

To prepare these compounds, a substituted benzoyl chloride is first reacted with potassium thiocyanate (B1210189) (KSCN) in a solvent like acetone to generate the benzoyl isothiocyanate in situ. nih.govsemanticscholar.org This reactive intermediate is then treated with an aniline or another primary amine to yield the final 1-aroyl-3-aryl thiourea derivative. nih.gov This modular approach allows for the synthesis of a diverse library of benzamide-thiourea compounds by varying the substituents on both the benzoyl and the aryl amine components. tjnpr.orgresearchgate.net

Advanced Synthetic Techniques in this compound Research

Ultrasound-Assisted Synthesis of Benzamide Scaffolds

Ultrasound-assisted synthesis has emerged as a green chemistry tool to enhance the efficiency of chemical reactions, including the synthesis of benzamide scaffolds. nih.govsciforum.net This technique utilizes the energy of ultrasonic waves to promote reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods like refluxing. nih.govsciforum.net

For instance, the synthesis of azetidinone derivatives from benzamide precursors has been shown to be significantly accelerated by ultrasound. nih.govsciforum.net The cyclization of a Schiff base with chloroacetyl chloride, a key step in forming the azetidinone ring, can be completed in a much shorter time frame (e.g., 2 hours) with ultrasound compared to conventional heating (8-10 hours). nih.gov The use of ultrasound can also reduce the need for large quantities of hazardous solvents, making the process more environmentally friendly. sciforum.netresearchgate.net This method has been applied to the synthesis of various heterocyclic systems attached to a benzamide core, demonstrating its broad applicability in generating diverse chemical libraries. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Azetidinone Derivatives

| Synthesis Method | Reaction Time | Key Advantages |

|---|---|---|

| Conventional (Refluxing) | 8-10 hours | Standard laboratory procedure |

| Ultrasound-Assisted | ~2 hours | Reduced reaction time, higher yields, milder conditions, environmentally friendly |

Microwave-Assisted Synthesis for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com While specific literature on the microwave-assisted synthesis of this compound derivatives is not abundant, the principles can be extrapolated from the synthesis of analogous benzamide structures.

Generally, the synthesis of benzamides under microwave irradiation involves the condensation of a carboxylic acid with an amine. For instance, the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide, a structural isomer, can be achieved by reacting 2-methoxybenzoic acid with 4-aminophenol (B1666318) in the presence of a base like potassium carbonate in a solvent such as DMF. This mixture is then subjected to microwave irradiation at elevated temperatures, for example, 150°C for 15-30 minutes, to yield the desired product. This approach significantly reduces reaction time compared to traditional methods.

Another relevant example is the microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives from benzamide precursors. In these procedures, acid hydrazides and N-protected amino acids are dissolved in a reagent like phosphorous oxychloride and irradiated in a microwave at a specific wattage for a short duration, typically around 10 minutes. nih.gov Similarly, Schiff's bases containing a benzamide group have been synthesized under solvent-free microwave irradiation, showcasing the versatility and efficiency of this technology. mdpi.com These examples suggest that the derivatization of this compound, particularly through reactions involving its hydroxyl or amide group, could be significantly optimized using microwave technology.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzamide Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 2 to 8 hours | 3 to 10 minutes | mdpi.com |

| Yield Increase | - | 3% to 113% | mdpi.com |

| Energy Efficiency | Lower | Higher |

This table provides a general comparison based on the synthesis of various benzimidazole, benzothiazole, and indole (B1671886) derivatives, some of which are structurally related to benzamides.

Catalytic Approaches in Benzamide Derivatization

Catalytic methods offer a highly efficient and selective route for the derivatization of benzamide compounds, including this compound. These approaches often utilize transition metal catalysts, such as palladium and copper, to facilitate a variety of chemical transformations.

The derivatization of this compound can occur at several positions, including the hydroxyl group, the amide linkage, and the aromatic rings. A common derivatization is the O-alkylation of the hydroxyl group. This can be achieved by reacting this compound with various alkyl halides in the presence of a base, such as a mixture of sodium ethoxide and ethanol, under reflux conditions. researchgate.net This method allows for the synthesis of a range of 3-O-derivatives. researchgate.net Another approach involves using sodium hydride as a base in a solvent like DMF at room temperature. researchgate.net

Table 2: Synthesis of 3-O-Derivatives of this compound via O-Alkylation

| Alkyl Halide | Derivative Name | Yield (%) | Reference |

| Methyl Iodide | N-(3-Methoxyphenyl)benzamide | 70.42 | researchgate.net |

| Ethyl Iodide | N-(3-Ethoxyphenyl)benzamide | - | researchgate.net |

| Isopropyl Iodide | N-[3-(Propan-2-yloxy)phenyl]benzamide | - | researchgate.net |

Data extracted from a study on the synthesis and pharmacological activities of this compound and its 3-O-derivatives.

Palladium-Catalyzed Derivatization:

Palladium catalysts are widely used for C-H functionalization, a powerful tool for directly modifying the aromatic rings of benzamides. mdpi.comnih.gov These reactions can introduce new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide derivatives can lead to the formation of functionalized indoles. mdpi.com The directing group ability of the amide functionality plays a crucial role in these transformations, guiding the catalyst to specific C-H bonds for activation. nih.govscienceopen.com While direct examples on this compound are limited, the principles of palladium-catalyzed C-H activation are broadly applicable to benzamide structures. beilstein-journals.org

Copper-Catalyzed Derivatization:

Copper catalysis provides a cost-effective and versatile alternative for benzamide derivatization. Copper catalysts are effective in promoting C-N and C-O bond formation. beilstein-journals.org For example, copper-catalyzed ortho-C(sp²)–H amination of benzamides with alkylamines using oxygen as a green oxidant has been reported. rsc.org This method offers a straightforward way to introduce amino groups onto the benzamide scaffold. rsc.org Furthermore, non-directed copper-catalyzed benzylic C-H amination has been developed, expanding the scope of possible derivatizations. chemrxiv.org Although these methods have not been specifically reported for this compound, they represent promising strategies for its further functionalization.

Biological Activity and Pharmacological Investigations of N 3 Hydroxyphenyl Benzamide and Its Analogues

Enzyme Inhibition Studies

The benzamide (B126) scaffold is a significant pharmacophore in drug discovery, with various derivatives demonstrating a wide range of biological activities, including enzyme inhibition. researchgate.net Research into N-(3-Hydroxyphenyl)benzamide and its analogues has revealed notable inhibitory effects against several key enzymes implicated in different disease pathologies.

This compound and its O-substituted derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are critical targets in the management of Alzheimer's disease due to their role in the hydrolysis of the neurotransmitter acetylcholine (B1216132). evitachem.commdpi.com

In a specific study, the parent compound, this compound, showed moderate inhibition against both acetylcholinesterase and butyrylcholinesterase. researchgate.net Its derivatives, where the 3-hydroxyl group was alkylated with different chain lengths, exhibited varying degrees of inhibitory potential. The compound N-[3-(Butan-2-yloxy)phenyl]benzamide was identified as the most potent inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 45.34 ± 0.87 µM, while N-[3-(Pentan-3-yloxy)phenyl]benzamide was the most effective against acetylcholinesterase (AChE), with an IC50 value of 65.11 ± 0.19 µM. researchgate.net Generally, many benzamide derivatives tend to inhibit AChE more effectively than BChE. semanticscholar.orgnih.gov Other studies on different benzamide series have reported potent AChE inhibition at nanomolar concentrations. dergipark.org.tr For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be highly active against AChE, with an IC50 of 0.056 µM. researchgate.net

Table 1: Cholinesterase Inhibition by this compound and its Analogues IC50 values represent the concentration required for 50% inhibition.

| Compound | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) |

|---|---|---|

| This compound | 75.34 ± 1.23 | 50.12 ± 0.12 |

| N-(3-Methoxyphenyl)benzamide | Inactive | 78.34 ± 0.98 |

| N-(3-Ethoxyphenyl)benzamide | 70.11 ± 0.45 | 60.11 ± 0.23 |

| N-[3-(Propan-2-yloxy)phenyl]benzamide | 72.34 ± 0.87 | 65.34 ± 1.11 |

| N-[3-(Butan-2-yloxy)phenyl]benzamide | 68.32 ± 0.56 | 45.34 ± 0.87 |

| N-[3-(Pentan-3-yloxy)phenyl]benzamide | 65.11 ± 0.19 | 55.43 ± 0.43 |

| N-(3-(Hexan-3-yloxy)phenyl)benzamide | Inactive | 70.23 ± 0.23 |

Data sourced from Rehman et al., 2014. researchgate.net

The structure-activity relationship (SAR) studies of this compound derivatives reveal that the nature of the substituent at the 3-position significantly influences cholinesterase inhibitory activity. researchgate.net The parent compound with a free hydroxyl group showed moderate activity. researchgate.net O-alkylation of this hydroxyl group led to derivatives with altered potency. Specifically, the introduction of shorter alkoxy groups like methoxy (B1213986) resulted in a loss of AChE activity. researchgate.net As the alkyl chain length increased, the inhibitory effects on both AChE and BChE were modulated, with pentan-3-yloxy and butan-2-yloxy groups showing the best activity against AChE and BChE, respectively. researchgate.net However, a further increase in chain length to a hexan-3-yloxy group led to inactivity against AChE. researchgate.net

In broader studies of benzamide derivatives, the position of side chains has been shown to markedly influence inhibitory activity and selectivity against AChE and BChE. researchgate.net For example, in a series of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, a benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was the most potent BChE inhibitor, while a benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was the most effective AChE inhibitor. mdpi.com This highlights that substitutions on the phenyl rings are crucial for activity and selectivity. mdpi.com

Molecular docking and kinetic studies have provided insights into how benzamide derivatives inhibit cholinesterases. Some benzamide analogues exhibit a mixed-type inhibition against AChE. researchgate.net This suggests they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. evitachem.comresearchgate.net The PAS is an allosteric site that can modulate the conformation of the active site.

Molecular simulations of certain benzamide inhibitors indicate interactions with key amino acid residues in both the CAS and PAS. evitachem.com These interactions are often hydrophobic and can involve residues such as HIS447 and TRP86 in the catalytic site, and TYR72, TYR124, TRP286, and TYR341 at the peripheral site. evitachem.com By binding to these sites, the inhibitors can prevent the substrate, acetylcholine, from accessing the catalytic triad (B1167595), thereby blocking its hydrolysis and enhancing cholinergic neurotransmission. evitachem.com

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net Inhibition of these enzymes is a target for anti-inflammatory therapies. This compound and its derivatives have been screened for their inhibitory activity against lipoxygenase. researchgate.net

The parent compound, this compound, demonstrated good lipoxygenase inhibition with an IC50 value of 35.12 ± 0.78 µM. researchgate.net Among its O-alkylated derivatives, N-[3-(Butan-2-yloxy)phenyl]benzamide was the most potent, with an IC50 of 30.11 ± 0.23 µM. researchgate.net This suggests that, similar to cholinesterase inhibition, the nature of the alkyl substituent plays a key role in modulating the inhibitory activity against lipoxygenase. researchgate.net Other derivatives, such as N-(3-Methoxyphenyl)benzamide and N-(3-Ethoxyphenyl)benzamide, were found to be inactive against this enzyme. researchgate.net

Table 2: Lipoxygenase Inhibition by this compound and its Analogues IC50 values represent the concentration required for 50% inhibition.

| Compound | Lipoxygenase IC50 (µM) |

|---|---|

| This compound | 35.12 ± 0.78 |

| N-(3-Methoxyphenyl)benzamide | Inactive |

| N-(3-Ethoxyphenyl)benzamide | Inactive |

| N-[3-(Propan-2-yloxy)phenyl]benzamide | 40.12 ± 0.12 |

| N-[3-(Butan-2-yloxy)phenyl]benzamide | 30.11 ± 0.23 |

| N-[3-(Pentan-3-yloxy)phenyl]benzamide | 38.34 ± 0.34 |

| N-(3-(Hexan-3-yloxy)phenyl)benzamide | 45.12 ± 0.45 |

Data sourced from Rehman et al., 2014. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.com Their overexpression is linked to various cancers, making them an important therapeutic target. mdpi.comnih.gov Benzamides, or ortho-aminoanilides, represent a significant class of HDAC inhibitors that bind to the zinc ion in the enzyme's active site. ekb.eg They are noted for having potentially greater selectivity for specific HDAC isoforms compared to other classes of inhibitors like hydroxamates. ekb.eg

The general structure of these inhibitors includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. nih.gov For benzamide inhibitors, the N-(2-aminophenyl)-benzamide unit is a common core structure that acts as the ZBG. acs.org

A key area of research is the development of benzamide analogues with selectivity for specific HDAC isoforms, which could lead to more targeted therapies with fewer side effects. ekb.eg Human HDACs are grouped into classes, with Class I comprising HDAC1, HDAC2, HDAC3, and HDAC8. mdpi.com

Several studies have demonstrated the potential for isoform-selective inhibition with benzamide derivatives. A series of N-(2-aminophenyl)-benzamide inhibitors featuring a chiral oxazoline (B21484) cap group showed potent, low nanomolar inhibition of HDAC3-NCoR2, with significant selectivity over HDAC1 and HDAC2. acs.org For example, compound 15k from this series gave IC50 values of 80 nM for HDAC1, 110 nM for HDAC2, and a highly potent 6 nM for the HDAC3-NCoR2 complex, confirming its Class I selectivity. acs.org

Another class of inhibitors based on an N-hydroxycinnamamide scaffold also showed isoform selectivity. The representative compound 11r displayed dual selectivity for HDAC1 and HDAC3, with IC50 values of 11.8 nM and 3.9 nM, respectively. acs.orgnih.gov Its inhibition of other isoforms was significantly weaker, with an IC50 of 498.1 nM for HDAC2 and values in the micromolar range for HDAC8, HDAC4, and HDAC11. acs.orgnih.gov

Furthermore, virtual screening efforts have identified N-(2-hydroxyphenyl)benzamide derivatives as potent inhibitors of HDAC1, HDAC2, and HDAC3, while being inactive against HDAC4, HDAC6, and HDAC8 at higher concentrations. tandfonline.com This highlights the general trend of benzamides targeting Class I HDACs. acs.orgtandfonline.com

Table 3: Isoform Selectivity of Representative Benzamide-Based HDAC Inhibitors IC50 values represent the concentration required for 50% inhibition.

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Other Isoforms (IC50) | Reference |

|---|---|---|---|---|---|

| 15k (N-(2-aminophenyl)-benzamide analogue) | 80 | 110 | 6 (HDAC3-NCoR2) | >100,000 nM (HDAC4,5,6,7,9); 25,000 nM (HDAC8) | acs.org |

| 11r (N-hydroxycinnamamide-based) | 11.8 | 498.1 | 3.9 | HDAC8 (2000.8 nM), HDAC4 (5700.4 nM), HDAC6 (308.2 nM), HDAC11 (900.4 nM) | acs.orgnih.gov |

| Compound 2 (N-(2-hydroxyphenyl)benzamide) | - | - | 6,100 | - | tandfonline.com |

| Compound 2-1 (Derivative of Cmpd 2) | - | - | 1,300 | - | tandfonline.com |

Histone Deacetylase (HDAC) Inhibition

Molecular Interactions with HDAC Active Site

Benzamide-based compounds, including analogues of this compound, are a significant class of Histone Deacetylase (HDAC) inhibitors. ekb.eg Their mechanism of action involves crucial molecular interactions within the enzyme's active site, which features a catalytic zinc ion. The benzamide moiety itself serves as a key Zinc Binding Group (ZBG). ekb.egnih.gov

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain (respiratory complex II) and the citric acid cycle. nih.govnih.gov Chemical inhibition of SDH is a known mechanism of action for a class of fungicides used worldwide in agriculture, referred to as SDHIs. nih.govacs.org These compounds act by blocking the enzyme's activity, which can disrupt cellular metabolism and lead to an accumulation of the oncometabolite succinate. nih.gov

While direct studies on this compound are limited in this context, structural analogues containing a benzamide core have been identified as SDH inhibitors. For example, Fluopyram, a fungicide that contains a trifluoromethyl-substituted benzamide core, functions by binding to and inhibiting SDH, thereby disrupting fungal mitochondrial respiration. The investigation of various carboxamide and benzamide derivatives continues to be a strategy for developing new and potent SDHIs for agricultural use. acs.org The inhibition of SDH by its chaperone TRAP1 has been shown to be oncogenic by inducing a pseudohypoxic state and protecting tumor cells from oxidative stress. nih.gov

Carbonic Anhydrase (CA) Inhibition

Analogues of this compound have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), particularly the cytosolic isoforms hCA I and hCA II. nih.govtubitak.gov.tr These isoforms are therapeutic targets for a variety of conditions. nih.gov

In one study, a series of N-(3-sulfamoylphenyl)benzamide derivatives were synthesized and tested for their inhibitory effects. nih.gov The compounds demonstrated potent inhibition of both hCA I and hCA II. Molecular docking studies suggested that the inhibitory mechanism involves the sulfonamide group coordinating with the Zn(II) ion in the enzyme's active site, a classic interaction for sulfonamide-based CA inhibitors. The most effective compound from this series, designated P4, exhibited Ki values in the sub-micromolar range against both isoforms. nih.gov Another study involving N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides also reported nanomolar inhibitory constants against hCA I and hCA II, with some compounds being more potent than the clinical reference drug Acetazolamide (AZA). tubitak.gov.tr

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide Analogues

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|

| P4 * | hCA I | 220 ± 10 | - | nih.gov |

| P4 * | hCA II | 330 ± 50 | - | nih.gov |

| Compound 3g † | hCA I | 4.07 ± 0.38 | 19.80 | tubitak.gov.tr |

| Compound 3c † | hCA II | 10.68 ± 0.98 | 21.00 | tubitak.gov.tr |

| Acetazolamide | hCA I | 30.74 ± 3.52 | 46.75 | tubitak.gov.tr |

| Acetazolamide | hCA II | 22.27 ± 1.56 | 38.25 | tubitak.gov.tr |

*Data for P4 is presented in µM in the source, converted here to nM for consistency (0.22 µM = 220 nM; 0.33 µM = 330 nM). †Compound 3g is N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfamethazine)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide. Compound 3c is N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfanilamide)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide.

Mycobacterial Enoyl Reductase (InhA) Inhibition

The mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (Mtb) and is the target for the first-line drug isoniazid. nih.govsemanticscholar.org Developing direct inhibitors of InhA is a key strategy to combat drug-resistant tuberculosis. nih.gov

Inspired by existing inhibitors, a series of m-amidophenol derivatives, which share the core structure of this compound, were designed and synthesized as potential anti-tubercular agents. nih.gov Several of these compounds displayed potent inhibitory activity against the Mtb H37Ra strain, with ten compounds showing a minimal inhibitory concentration (MIC) below 2.5 µg/mL. The most promising analogues were further tested against the virulent H37Rv strain and clinically isolated multidrug-resistant (MDR) strains. Compound 7a (N-(3-Benzyl-5-hydroxyphenyl)benzamide) showed potent activity against both H37Rv and specific MDR-Mtb strains, with MIC values as low as 0.39 µg/mL. nih.gov These compounds were noted for their low cytotoxicity and lack of activity against common bacteria, indicating a degree of selectivity. nih.gov

Table 2: Antimycobacterial Activity of this compound Analogue 7a

| Compound | Mtb Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7a | H37Rv | 0.39 | nih.gov |

| 7a | MDR-Mtb P103 | 0.39 | nih.gov |

| 7a | MDR-Mtb P91 | 0.39 | nih.gov |

| 7a | MDR-Mtb R7 | 0.78 | nih.gov |

*Compound 7a is N-(3-Benzyl-5-hydroxyphenyl)benzamide.

Wip1 Phosphatase Inhibition

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response pathway. nih.govnih.gov As such, Wip1 is considered an attractive therapeutic target in oncology. nih.gov

A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides were synthesized and evaluated for their ability to inhibit Wip1 phosphatase. nih.gov This work included the synthesis of 20a (4-amino-3-(cyclohexylmethyl)-N-(3-hydroxyphenyl)benzamide), directly demonstrating the investigation of the this compound scaffold. While the specific activity for 20a was part of a broader structure-activity relationship study, other analogues from the series emerged as potent inhibitors. The most effective compounds showed no inhibitory activity against the closely related phosphatase PPM1A at concentrations up to 100 µM, indicating a high degree of selectivity for Wip1. nih.gov

Table 3: Wip1 Phosphatase Inhibition by Benzamide Analogues

| Compound | Wip1 IC50 (µM) | PPM1A Inhibition | Reference |

|---|---|---|---|

| 40b | 3.8 | No inhibition up to 100 µM | nih.gov |

| 48a | 7.2 | No inhibition up to 100 µM | nih.gov |

| 48b | 5.4 | No inhibition up to 100 µM | nih.gov |

Receptor Modulation and Ligand Binding Studies

Estrogen Receptor (ER) Agonism

Analogues of this compound have been investigated for their ability to modulate the estrogen receptor (ER), a key target in hormone-responsive cancers. medkoo.comnih.govnih.gov Specifically, the compound GTX-758 (Capesaris), a nonsteroidal benzamide derivative, has been identified as a selective estrogen receptor alpha (ERα) agonist. medkoo.comnih.gov The chemical name for GTX-758 is 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide, making it a close structural analogue. medkoo.comnih.gov

In clinical studies involving men with advanced prostate cancer, GTX-758 was shown to suppress luteinizing hormone (LH) secretion, which in turn prevents the synthesis of androgens like testosterone (B1683101). medkoo.comnih.gov This hormonal modulation is achieved through its agonistic activity at the ERα, demonstrating a clear pharmacological effect mediated by this receptor. nih.gov The compound was effective at reducing free testosterone and prostate-specific antigen (PSA) levels, highlighting the potential of benzamide-based scaffolds to act as potent and selective ER modulators. nih.gov

Kappa Opioid Receptor Antagonism

Research has identified N-substituted 4-(3-hydroxyphenyl)piperazines as a class of pure opioid receptor antagonists. acs.orgresearchgate.net Analogues of this compound have been synthesized and evaluated for their potential as kappa opioid receptor (KOR) antagonists. These studies often involve modifying the core structure to enhance potency and selectivity.

One area of investigation involves N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are known as a novel class of opioid antagonists. nih.gov The antagonist activity is influenced by the trans-3,4-dimethyl orientation on the piperidine (B6355638) ring, with the (3R,4R)-enantiomer showing the highest potency. nih.gov All N-substituted versions, including the N-methyl analogue, act as pure antagonists. nih.gov Building on this, libraries of compounds have been created to find potent and selective KOR antagonists. nih.gov

For instance, a study focused on N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. nih.gov One such compound, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a), demonstrated good KOR antagonist properties. acs.orgnih.gov Further structure-activity relationship (SAR) studies on this lead compound yielded several analogues with potent and selective KOR antagonist activity, as determined by [35S]GTPγS binding assays. acs.orgnih.gov

Another approach has been the development of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides. These compounds have shown potent and selective kappa antagonism and good brain exposure. researchgate.net One analogue, 6c, was also able to reverse the effects of a KOR agonist in animal studies. researchgate.net

It is worth noting that some well-known KOR antagonists like JDTic have a complex structure that includes a 4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl moiety. google.com However, the clinical development of JDTic was halted due to adverse effects. researchgate.net

Dopamine (B1211576) D3 Receptor Modulation

Analogues of this compound have been investigated as ligands for the dopamine D3 receptor. The design strategy often involves incorporating the 3-(3-hydroxyphenyl)pyrrolidine scaffold and extending its functionality to interact with a secondary binding pocket of the D3 receptor, aiming to improve affinity and selectivity. nih.gov

One study explored a series of 3-(3-hydroxyphenyl)pyrrolidine analogues with N-alkyl groups and N-butylamide-linked benzamide functionalities. nih.gov The N-alkyl series, ranging from N-pentyl to N-decyl, was designed to probe the size tolerance of the secondary binding pocket of the D3 receptor. nih.gov Enantiomeric forms of these analogues were also synthesized to assess the chirality preference of the primary binding site. nih.gov

Further research on conformationally-flexible benzamide analogues has identified compounds with high affinity for the D3 receptor. researchgate.net For example, one compound in a series demonstrated a high binding affinity (Ki value = 2nM) and a 30-fold selectivity for the D3 receptor over the D2 receptor. researchgate.net Some of these analogues also showed high affinity and selectivity for sigma-2 receptors over sigma-1 receptors. researchgate.net

The structure-activity relationship of these compounds indicates that modifications to the benzamide portion and the linker can significantly influence their binding affinity and selectivity for dopamine D3 receptors. redheracles.net For instance, certain aryl groups on the benzamide moiety, such as 2-methoxyphenyl and 2,3-dichlorophenyl, have been shown to enhance D3 receptor affinity. redheracles.net

Farnesoid X Receptor α (FXRα) Antagonism

The farnesoid X receptor α (FXRα) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. sci-hub.st Antagonists of FXRα are being explored for their potential in treating metabolic disorders. sci-hub.stnih.gov

One notable FXRα antagonist is the small molecule N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB). sci-hub.stnih.govresearchgate.net Structural studies have revealed that NDB functions as a selective antagonist of human FXRα (hFXRα). nih.govresearchgate.net The crystal structure of the hFXRα ligand-binding domain (LBD) in complex with NDB shows that NDB induces a conformational change in helices 11 and 12, leading to the formation of an hFXRα-LBD homodimer. researchgate.net This is a distinct conformation from the active monomeric state of the receptor. researchgate.net

Computational studies, including molecular dynamics simulations and binding free energy calculations, have further elucidated the interaction between NDB and FXRα. nih.gov These studies suggest that the dimerization of the protein enhances the binding affinity of NDB, and in turn, the binding of NDB stabilizes the interaction between the two subunits of the FXRα dimer. nih.gov Key residues involved in NDB binding include Leu291, Met294, Ala295, His298, Met332, Ser336, Ala452, and Leu455. nih.govmdpi.com

Functionally, NDB has been shown to effectively antagonize the interaction between FXR and its coactivator, stimulated by agonists like GW4064, and to suppress the expression of FXRα target genes in primary mouse hepatocytes. researchgate.net While several endogenous molecules like certain bile acids can act as FXR antagonists, they often have weak activity. nih.gov Synthetic antagonists like NDB offer more potent and selective options for targeting FXRα. nih.gov

Antiproliferative and Anticancer Activities

Efficacy against Various Cancer Cell Lines (e.g., SCLC, HepG2, Triple Negative Breast Cancer)

This compound and its analogues have demonstrated notable antiproliferative and anticancer activities across a range of cancer cell lines.

Specifically, a benzamide-phenyl piperazine (B1678402) compound, identified through a high-throughput screen, showed activity against several mouse and human small cell lung cancer (SCLC) cell lines. acs.org This initial compound was effective against three independent murine SCLC (mSCLC) cell lines with an average EC50 of 3.21 ± 0.6 μM. acs.org It also showed sensitivity in human SCLC cell lines H889, H2107, and H128. acs.org

In studies involving hepatocellular carcinoma, N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide exhibited significant inhibition of cell growth in HepG2 liver cancer cells. Similarly, other benzimidazole (B57391) derivatives have shown strong cytotoxic effects against HepG-2 cells. nih.gov For instance, a benzimidazole-acridine derivative was effective against HepG-2 cells at a concentration of 8.11 μmol/L. nih.gov Another study found that a benzimidazole derivative, 110b, had an IC50 value of 0.71 ± 0.07 μM against HepG2 cells. rsc.org

With regard to breast cancer, certain benzimidazole derivatives have shown antiproliferative activity against MCF-7 breast cancer cells. nih.govrsc.org For example, compound 12n, a quinolin-4-amine derivative, was effective against MCF-7 cells with an IC50 concentration of 6.1 ± 0.6 μmol/L. nih.gov Another derivative, 110b, had an IC50 of 1.94 ± 0.08 μM against MCF-7 cells. rsc.org

The table below summarizes the in vitro anticancer activity of selected this compound analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| Benzamide-phenyl piperazine | Murine SCLC | 3.21 ± 0.6 μM (EC50) | acs.org |

| N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide | HepG2 | Significant inhibition | |

| Benzimidazole-acridine derivative | HepG-2 | 8.11 μmol/L (IC50) | nih.gov |

| Compound 110b (Benzimidazole derivative) | HepG-2 | 0.71 ± 0.07 μM (IC50) | rsc.org |

| Compound 12n (Quinolin-4-amine derivative) | MCF-7 | 6.1 ± 0.6 μmol/L (IC50) | nih.gov |

| Compound 110b (Benzimidazole derivative) | MCF-7 | 1.94 ± 0.08 μM (IC50) | rsc.org |

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which this compound and its analogues exert their anticancer effects is by inducing apoptosis and causing cell cycle arrest in cancer cells.

Studies on N-substituted benzamides, using declopramide (B1670142) as a lead compound, have shown that these molecules can induce apoptosis. nih.govnih.gov In murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells, declopramide treatment led to the release of cytochrome c into the cytosol and the activation of caspase-9. nih.govnih.gov The induction of apoptosis could be inhibited by caspase inhibitors and by the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Furthermore, these benzamide compounds were found to induce a cell cycle block at the G2/M phase, which occurs prior to the onset of apoptosis. nih.govnih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, indicating it is an upstream event. nih.gov

Analogues such as N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide have also been shown to induce apoptosis and cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. Similarly, a study on benzamide-phenyl piperazine analogues demonstrated that they cause cell cycle arrest at the G2/M transition. acs.org

Other related compounds, such as certain benzimidazole derivatives, have also been found to induce apoptosis. For example, some derivatives were shown to trigger caspase-dependent apoptosis. researchgate.net Another study on chalcone (B49325) derivatives of benzimidazole found that they induced G2/M phase arrest and apoptosis in HCT116 cells. researchgate.net

Mechanisms of Action (e.g., TP53 Upregulation, β-Tubulin Covalent Modification, MAPK P38 Downregulation)

The anticancer activities of this compound and its analogues are mediated by various molecular mechanisms, including the upregulation of the tumor suppressor protein p53, covalent modification of β-tubulin, and modulation of signaling pathways like MAPK p38.

TP53 Upregulation: Some studies have indicated that N-substituted benzamides can induce the p53 protein. nih.gov For instance, treatment of 70Z/3 cells with 3CPA, a declopramide analogue, resulted in an upregulation of p53. nih.gov However, the apoptotic pathway activated by these benzamides does not appear to be strictly dependent on p53, as apoptosis was also induced in p53-deficient HL60 cells. nih.govnih.gov In another study, aromatic amide-substituted benzimidazole-derived chalcones were found to exert their antitumor effect by upregulating the expression of TP53 protein in tumor cells. researchgate.net This effect was observed to be independent of the MDM2-TP53 interaction. researchgate.net

β-Tubulin Covalent Modification: A key mechanism of action for a class of benzamide anticancer compounds is the covalent modification of β-tubulin. acs.orgnih.govnih.gov A phenotypic screen identified a benzamide compound with activity against small cell lung cancer cells. acs.orgnih.gov Further investigation using a "clickable" benzamide probe revealed that it irreversibly binds to β-tubulin. acs.orgnih.gov The anticancer potency of a series of benzamide analogues correlated strongly with their ability to compete with this probe, confirming β-tubulin as the functional target. acs.orgnih.gov

These benzamides were found to covalently modify cysteine residue 239 (Cys239) within the colchicine (B1669291) binding site of β-tubulin. acs.orgnih.govnih.gov This modification impairs microtubule dynamics, leading to a collapse of the cytoskeleton and subsequent apoptosis. acs.orgresearchgate.net Interestingly, β-tubulin isoforms that have a serine at position 239 instead of a cysteine exhibit intrinsic resistance to these compounds due to the lower nucleophilicity of serine. acs.orgnih.gov To overcome this, an aldehyde-containing analogue was designed to target serine-bearing β-tubulin isoforms. acs.orgnih.gov

MAPK P38 Downregulation: While direct evidence for MAPK P38 downregulation by this compound itself is limited in the provided context, the broader family of benzamide derivatives is known to modulate various signaling pathways. The precise role of MAPK P38 in the anticancer effects of these specific compounds requires further investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound and its analogues has been a subject of significant scientific investigation. Research has explored their ability to modulate key inflammatory pathways and mediators, demonstrating efficacy in both in vitro and in vivo models. These studies highlight the benzamide scaffold as a promising framework for the development of novel anti-inflammatory agents. tandfonline.comnih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, PGE2)

A key mechanism underlying the anti-inflammatory effects of this compound analogues is their ability to suppress the production of critical inflammatory mediators. A study on resveratrol (B1683913) derivatives featuring an amide functionality identified 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide as a potent inhibitor of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov The compound was also found to inhibit the mRNA expression of the enzymes responsible for producing these mediators, namely inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

This inhibitory action is not isolated. Other benzamide derivatives have shown similar capabilities. For instance, N-benzyl-4-bromobenzamide was reported to inhibit the production of Interleukin-6 (IL-6) and PGE2 in LPS-induced human gingival fibroblasts. who.int Furthermore, various studies on indole (B1671886) derivatives and other heterocyclic compounds containing the benzamide moiety have confirmed their role in reducing levels of TNF-α and IL-6. tandfonline.comnih.gov The conjugation of existing non-steroidal anti-inflammatory drugs (NSAIDs) with moieties like 3,4,5-trimethoxybenzyl alcohol has also been shown to enhance the inhibition of COX-2, the enzyme responsible for PGE2 synthesis. nih.gov

Table 1: Inhibition of Inflammatory Mediators by Benzamide Analogues

| Compound/Analogue | Mediator Inhibited | Cell/Model System | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide | NO, TNF-α, PGE2 | LPS-activated RAW264.7 cells, U937 cells, peritoneal macrophages | nih.gov |

| N-benzyl-4-bromobenzamide | IL-6, PGE2 | LPS-induced Human Gingival Fibroblasts (HGFs) | who.int |

| 3-(indol-5-yl)-indazoles | TNF-α, IL-6 | LPS-induced macrophages | nih.gov |

| Indole-dithiocarbamates | TNF-α, IL-6 | In vitro assays | nih.gov |

Modulation of Signaling Pathways (e.g., JAK2, STAT, IRF)

The anti-inflammatory effects of these compounds are rooted in their ability to modulate intracellular signaling cascades. Research has pinpointed the Janus kinase 2 (JAK2) as a direct molecular target for 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide. nih.gov This compound was found to inhibit the phosphorylation of key downstream signaling proteins, including Signal Transducer and Activator of Transcription (STAT)-1, STAT-3, and STAT-5. nih.gov The JAK/STAT pathway is crucial for mediating the cellular response to a wide range of cytokines and growth factors involved in inflammation. sci-hub.stscience.gov

In addition to the JAK/STAT pathway, the study also demonstrated suppression of Interferon Regulatory Factor (IRF)-3 phosphorylation. nih.gov The IRF-3 pathway is critical for the production of type I interferons in response to pathogens. Another kinase inhibitor, BX795, has been shown to suppress inflammatory responses by targeting JAK2/STAT1 and IRF3 signaling pathways, further highlighting the importance of these pathways in inflammation control. sci-hub.st The collective evidence suggests that this compound analogues exert their anti-inflammatory action by intervening at critical nodes of pro-inflammatory signaling. nih.govsci-hub.st

In vivo Anti-inflammatory Efficacy in Animal Models

The in vitro findings have been substantiated by in vivo studies using various animal models of inflammation. The carrageenan-induced paw edema model in rats, a standard test for acute inflammation, has been widely used to evaluate benzamide derivatives. bioline.org.brscielo.brresearchgate.net Oral administration of 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide was shown to strongly ameliorate inflammatory symptoms in multiple mouse models, including:

Arachidonic acid-induced ear edema

Dextran sodium sulfate (B86663) (DSS)-treated colitis

EtOH/HCl-induced gastritis

Collagen type II-triggered arthritis nih.gov

In another study, palmitoyl (B13399708) benzamide analogues were tested for anti-inflammatory activity using the carrageenan-induced oedema assay. While these specific analogues showed poor anti-inflammatory activity, they demonstrated significant anti-nociceptive (pain-reducing) effects in the acetic acid-induced writhing test in mice. bioline.org.br This indicates that different structural modifications to the benzamide core can fine-tune its pharmacological profile.

Table 2: In vivo Anti-inflammatory Activity of a Benzamide Analogue

| Compound | Animal Model | Effect Observed | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide | Arachidonic acid-induced ear edema | Strong amelioration of symptoms | nih.gov |

| 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide | DSS-treated colitis | Strong amelioration of symptoms | nih.gov |

| 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide | EtOH/HCl-induced gastritis | Strong amelioration of symptoms | nih.gov |

| 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide | Collagen type II-triggered arthritis | Strong amelioration of symptoms | nih.gov |

| o-palmitoylamino N-carboxyethyl benzamide | Carrageenan-induced paw oedema | Significant inhibition at 50 mg/kg | bioline.org.br |

Antimicrobial and Antifungal Activities

Analogues of this compound have demonstrated notable activity against a range of microbial pathogens. Studies on 2-chloro-N-(3-hydroxyphenyl)acetamide, a closely related structure, revealed appreciable antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. neliti.com However, this particular compound did not exhibit significant antifungal activity. neliti.com

Other research has shown broader-spectrum activity. N-(2-hydroxy-4-substitutedphenyl)benzamides and N-(o-hydroxyphenyl)benzamides have been tested against various bacteria and the fungus Candida albicans, with some derivatives showing activity at Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/ml. researchgate.netesisresearch.org Specifically, certain benzamides were found to be more active than their phenylacetamide counterparts against S. aureus, Pseudomonas aeruginosa, and C. albicans. esisresearch.org

Furthermore, a complex derivative, 4-(bromomethyl)-N-(4-(3-hydroxyphenyl)-6-methylpyrimidin-2-yl)benzamide, which contains the core 3-hydroxyphenyl moiety, displayed significant antibacterial and antifungal activity, in some cases comparable to standard drugs like Streptomycin and Amphotericin-B. ajphr.com The antitubercular potential has also been explored, with N-(4-Bromo-3-hydroxyphenyl)benzamide being identified as a potential agent against Mycobacterium tuberculosis (Mtb). jst.go.jp

Table 3: Antimicrobial and Antifungal Activity of this compound Analogues

| Compound/Analogue | Activity Type | Pathogen(s) | Key Finding (MIC) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Antibacterial | B. subtilis, S. aureus, E. coli | Appreciable activity (8-14 mm inhibition zone) | neliti.com |

| N-(o-hydroxyphenyl)benzamide derivatives | Antifungal | C. albicans | MIC of 12.5 µg/ml for active compounds | esisresearch.org |

| N-(o-hydroxyphenyl)benzamide derivatives | Antibacterial | P. aeruginosa | MIC of 25 µg/ml for most compounds | esisresearch.org |

| 4-(bromomethyl)-N-(4-(3-hydroxyphenyl)-6-methylpyrimidin-2-yl)benzamide | Antibacterial & Antifungal | Various bacteria and fungi | Significant activity, comparable to standards | ajphr.com |

| N-(4-Bromo-3-hydroxyphenyl)benzamide | Antitubercular | Mycobacterium tuberculosis H37Rv | Active against Mtb | jst.go.jp |

Other Biological Activities (e.g., Antidepressant-like effects)

Beyond anti-inflammatory and antimicrobial actions, compounds containing the this compound scaffold have been explored for other therapeutic applications, most notably for their potential antidepressant-like effects. Preclinical studies have shown that the interaction between Death-Associated Protein Kinase 1 (DAPK1) and the GluN2B subunit of the NMDA receptor contributes to depressive-like behavior, making this interaction a potential target for novel antidepressants. semanticscholar.org

Several benzamide derivatives have demonstrated promising results in animal models of depression.

N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide , an organoselenium compound, was shown to reduce immobility time in the forced swimming test (FST) and tail suspension test (TST) in mice, indicative of an antidepressant-like effect. nih.gov This action was found to be mediated by the serotonergic system. nih.gov

SNC80 , a selective δ-opioid receptor agonist with a complex benzamide structure, also reduced immobility in the FST and showed anxiolytic effects in the elevated plus-maze test. jst.go.jp

Analogues of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine have been identified as opioid receptor antagonists, a class of compounds that has been shown to produce antidepressant-like effects in the forced-swim assay. acs.org

These findings suggest that the benzamide scaffold is versatile and can be modified to target central nervous system pathways involved in mood regulation, opening avenues for the development of new treatments for depression. semanticscholar.orgevitachem.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Groups on Biological Activity

The introduction of various substituent groups onto the N-(3-Hydroxyphenyl)benzamide scaffold has profound effects on its biological activity. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

The hydroxyl (-OH) group on the phenyl ring is a critical determinant of the biological activity of this compound. This functional group is highly prone to electrophilic substitution reactions due to its electron-donating nature, which increases the electron density of the aromatic ring. byjus.com This reactivity allows for various modifications, such as nitration and halogenation, even without the presence of Lewis acids. byjus.com

The position of the hydroxyl group is crucial. For instance, in a series of antitubercular meta-amido bromophenols, the ortho-bromophenol moiety was identified as a key pharmacophore. jst.go.jp The hydroxyl group's ability to form hydrogen bonds is also significant, as it can enhance solubility and interaction with biological targets like enzymes. For example, the hydroxyl group in some derivatives contributes to hydrogen bonding with inflammatory enzymes like COX-2.

Replacing the hydroxyl group with a methoxy (B1213986) group can lead to improved metabolic stability by reducing oxidative degradation. However, this can also alter the compound's activity. Studies on kappa opioid receptor antagonists showed that while hydroxy-substituted derivatives are potent, their methoxy counterparts can also exhibit significant activity, sometimes with altered selectivity profiles. acs.org

Modifications to the aromatic amide portion of this compound significantly impact its biological profile. The nature and position of substituents on the benzamide (B126) phenyl ring can modulate activity and selectivity.

In the context of kappa opioid receptor antagonists, substitutions on the benzamide phenyl ring were explored extensively. acs.org For example, introducing a methyl, methoxy, or chloro group at the 3-position of the benzamide phenyl ring in certain analogs resulted in potent and selective kappa opioid receptor antagonists. nih.gov Specifically, a 3-chloro substituent on the benzamide phenyl ring, combined with a 3-methyl substituent on a phenoxy ring, yielded a highly selective kappa antagonist. nih.gov

Furthermore, replacing the phenyl ring of the benzamide with a pyridine (B92270) ring has been shown to produce compounds with high selectivity for the kappa receptor over the delta receptor. nih.gov The amide linker itself is also crucial; its replacement or a change in its position can lead to a decrease or loss of activity, as seen in antitubercular meta-amido bromophenols. jst.go.jp

Research on antitubercular agents has shown that both electron-donating and electron-withdrawing groups on the right-side phenyl ring can result in good activity, highlighting the importance of hydrophobic and π-π interactions. jst.go.jp

The introduction of halogens and alkyl groups to the this compound scaffold has been a common strategy to modulate its biological activity.

Halogenation: The presence of a bromine atom, particularly at the 4-position of the 3-hydroxyphenyl ring, has been shown to be crucial for the antitubercular activity of meta-amido bromophenols. jst.go.jp Shifting the bromine to the 2-position, however, resulted in a complete loss of activity. jst.go.jp In other studies, chlorine substitution has been noted to increase electron-withdrawing effects, which can stabilize fluorescent states or enhance electrophilic interactions with enzyme targets. For instance, a 3-chloro substituent on the benzamide phenyl ring of a kappa opioid receptor antagonist analog led to a compound with very high selectivity. nih.gov

Alkyl Substitution: Alkyl substitutions, particularly on the amide nitrogen or the aromatic rings, can influence lipophilicity and steric interactions. In a series of salicylanilides, longer alkoxy chains (e.g., ethoxy, propoxy) led to higher antifungal and antibacterial activity, suggesting that increased lipophilicity and bulkier substituents are important for these activities. mdpi.com In the development of kappa opioid receptor antagonists, a methyl group at the 3-position of the benzamide phenyl ring contributed to high potency. nih.gov

The following table summarizes the effects of various halogen and alkyl substitutions on the biological activity of this compound derivatives based on different studies.

| Substituent | Position | Compound Series | Observed Effect on Activity | Reference |

| 4-Bromo | 3-Hydroxyphenyl ring | Antitubercular meta-amido bromophenols | Good inhibitory activity | jst.go.jp |

| 2-Bromo | 3-Hydroxyphenyl ring | Antitubercular meta-amido bromophenols | Complete loss of activity | jst.go.jp |

| 3-Chloro | Benzamide phenyl ring | Kappa opioid receptor antagonists | High selectivity | nih.gov |

| 2-OC2H5, 2-OC3H7 | Salicylanilide ring | Salicylanilides | Higher antifungal and antibacterial activity | mdpi.com |

| 3-Methyl | Benzamide phenyl ring | Kappa opioid receptor antagonists | High potency | nih.gov |

The three-dimensional arrangement of atoms in this compound derivatives can have a significant impact on their biological activity. Stereochemistry and enantiomeric purity are crucial factors in the development of selective and potent therapeutic agents. nih.gov

In the development of kappa opioid receptor antagonists, stereochemistry played a vital role. For example, the synthesis of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) and its analogs highlighted the importance of specific stereoisomers for potent and selective activity. acs.org The separation of enantiomers is often necessary to determine which stereoisomer possesses the desired pharmacological profile. unipa.it

The presence of chiral centers, which can arise from substitutions on the core structure, can lead to different enantiomers with distinct biological activities. For instance, the introduction of a methyl group on a piperazine (B1678402) ring in certain opioid receptor antagonists creates a chiral center, and the resulting enantiomers can exhibit different potencies and selectivities. acs.org The synthesis of molecules with greater three-dimensional structure and chiral sp3 carbons is a growing area of interest in drug development, as these features can lead to improved solubility and less promiscuous binding. nih.gov

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important stereochemical consideration, particularly in biaryl-containing structures. acs.org While not explicitly detailed for this compound itself in the provided context, it is a relevant concept for many pharmaceutically active benzamides.

Effects of Halogenation and Alkyl Substitution

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For derivatives of this compound, this involves pinpointing the key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with the biological target.

In the context of kappa opioid receptor antagonists, the 3-hydroxyphenyl group is a key pharmacophoric element. acs.org Lead optimization efforts have involved modifying other parts of the molecule to enhance potency and selectivity. For instance, a library of analogs was synthesized by varying substituents on the benzamide and phenoxy rings, leading to the identification of compounds with significantly improved kappa receptor antagonist properties. acs.orgnih.gov

Computational studies, including 3D-QSAR models, are often employed to rationalize the SAR and guide lead optimization. researchgate.net These models can help visualize the spatial requirements for optimal activity and predict the potency of novel compounds before synthesis. For example, in the development of dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase, 3D-QSAR modeling was used to understand the structural features that contribute to activity at off-targets. researchgate.net

The general process of pharmacophore-based lead optimization involves:

Identifying an initial hit compound, such as this compound or a derivative.

Synthesizing a library of analogs with systematic structural modifications.

Evaluating the biological activity of the analogs.

Developing a pharmacophore model based on the most active compounds.

Using the model to design and screen for new, potentially more potent and selective compounds. nih.gov

Computational Approaches in SAR/QSAR

Computational methods are integral to modern SAR and QSAR studies, providing insights that guide the design and optimization of new drug candidates. nih.gov These approaches range from developing mathematical models that correlate chemical structure with biological activity (QSAR) to simulating the interaction of a ligand with its target protein (molecular docking). nih.govresearchgate.net